molecular formula C7H14O2 B129759 Methyl hexanoate CAS No. 106-70-7

Methyl hexanoate

Cat. No.: B129759
CAS No.: 106-70-7
M. Wt: 130.18 g/mol
InChI Key: NUKZAGXMHTUAFE-UHFFFAOYSA-N
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Description

Hexanoic acid methyl ester, also known as methyl hexanoate, is an organic compound with the chemical formula C₇H₁₄O₂. It is a colorless liquid with a fruity odor, commonly found in various fruits and flowers. This ester is derived from hexanoic acid and methanol and is used in a variety of applications, including flavorings, fragrances, and as an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

Methyl hexanoate plays a significant role in biochemical reactions, particularly in the context of plant metabolism. It is involved in the synthesis of volatile organic compounds that contribute to the aroma and flavor of fruits. This compound interacts with various enzymes, including esterases, which catalyze the hydrolysis of esters into their corresponding acids and alcohols. This interaction is crucial for the release of the compound’s characteristic aroma .

Cellular Effects

This compound influences various cellular processes, particularly in plant cells. It is known to affect cell signaling pathways related to stress responses and defense mechanisms. The compound can modulate gene expression, leading to the production of secondary metabolites that play a role in plant defense. Additionally, this compound impacts cellular metabolism by participating in the synthesis of other volatile esters, thereby influencing the overall metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for esterases, leading to the production of hexanoic acid and methanol. This enzymatic reaction is essential for the compound’s role in flavor and fragrance biosynthesis. This compound may also influence enzyme activity by acting as an inhibitor or activator, depending on the specific enzyme and cellular context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions but can degrade when exposed to heat or light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are important for understanding the compound’s role in various biochemical processes .

Dosage Effects in Animal Models

Studies on animal models have shown that the effects of this compound vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity. At higher doses, this compound can cause adverse effects, including irritation and toxicity. These dosage-dependent effects are crucial for determining safe and effective levels of the compound for various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It is synthesized through the esterification of hexanoic acid with methanol. The compound can be further metabolized by esterases, leading to the production of hexanoic acid and methanol. These metabolic pathways are essential for the compound’s role in flavor and fragrance biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature. Additionally, the compound may interact with specific transporters or binding proteins that facilitate its movement within the cell. The distribution of this compound can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound is primarily localized in the cytoplasm of cells, where it participates in various metabolic processes. The compound may also be targeted to specific organelles, such as the endoplasmic reticulum, where it can be involved in the synthesis of other volatile esters. Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanoic acid methyl ester is typically synthesized through the esterification of hexanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

Hexanoic acid+MethanolHexanoic acid methyl ester+Water\text{Hexanoic acid} + \text{Methanol} \rightarrow \text{Hexanoic acid methyl ester} + \text{Water} Hexanoic acid+Methanol→Hexanoic acid methyl ester+Water

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where hexanoic acid and methanol are mixed in the presence of an acid catalyst. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The resulting ester is then purified by distillation .

Chemical Reactions Analysis

Types of Reactions: Hexanoic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, hexanoic acid methyl ester can be hydrolyzed back to hexanoic acid and methanol.

    Reduction: It can be reduced to hexanol using reducing agents such as lithium aluminum hydride.

    Transesterification: It can react with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

Major Products Formed:

Scientific Research Applications

Hexanoic acid methyl ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hexanoic acid methyl ester can be compared with other similar esters, such as:

    Methyl butyrate: Another ester with a fruity odor, commonly used in flavorings and fragrances.

    Ethyl hexanoate: Similar in structure but with an ethyl group instead of a methyl group, used in similar applications.

    Methyl octanoate: A longer-chain ester with similar properties but different applications due to its higher molecular weight.

Uniqueness: Hexanoic acid methyl ester is unique due to its specific balance of volatility, odor, and reactivity, making it particularly useful in flavorings and fragrances .

Properties

IUPAC Name

methyl hexanoate
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InChI

InChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3
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InChI Key

NUKZAGXMHTUAFE-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)OC
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Molecular Formula

C7H14O2
Record name METHYL CAPROATE
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DSSTOX Substance ID

DTXSID0047616
Record name Methyl hexanoate
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Molecular Weight

130.18 g/mol
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Physical Description

Methyl caproate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO], Liquid, Colourless to pale yellow liquid; Pineapple, ethereal aroma
Record name METHYL CAPROATE
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Boiling Point

302 °F at 760 mmHg (NTP, 1992), 148.00 to 150.00 °C. @ 760.00 mm Hg
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Flash Point

163 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), 1.33 mg/mL at 20 °C, Insoluble in water; soluble in propylene glycol and vegetable oils, Soluble (in ethanol)
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Density

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.880-0.889
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Vapor Pressure

1 mmHg at 41 °F ; 5 mmHg at 86 °F; 100 mmHg at 196.5 °F (NTP, 1992), 3.72 [mmHg]
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CAS No.

106-70-7
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Melting Point

-96 °F (NTP, 1992), -71 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl hexanoate
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Methyl hexanoate
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Methyl hexanoate
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Methyl hexanoate
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Methyl hexanoate
Customer
Q & A

Q1: Why is methyl hexanoate studied as a biofuel component?

A1: this compound is a fatty acid methyl ester (FAME) found in biodiesel. It is considered a model compound for studying the combustion characteristics of biodiesels due to its relatively simple structure and its presence in these fuels. [, , , ]

Q2: How does the combustion of this compound compare to that of n-alkanes?

A2: Research shows strong similarities in the oxidation behavior of this compound and n-alkanes. Both exhibit three distinct combustion regimes: cool flame, negative temperature coefficient, and high-temperature oxidation. []

Q3: What unique combustion characteristic does this compound display?

A3: Studies have shown that this compound displays cool flame behavior during combustion, a characteristic shared with other large hydrocarbons. [, ]

Q4: What is the impact of a double bond on the combustion of methyl esters?

A4: The presence of a double bond in a methyl ester, like in methyl 3-hexenoate, can suppress cool flame behavior. This is attributed to the inhibition of peroxy radical isomerization reactions, crucial for low-temperature oxidation. []

Q5: How does blending this compound with n-butanol affect ignition delay?

A5: Increasing the proportion of n-butanol in a this compound/n-butanol fuel blend generally decreases ignition delay times. This suggests that the blend becomes more reactive and ignites more readily with a higher n-butanol content. [, ]

Q6: Does ethanol affect the autoignition of this compound?

A6: Yes, ethanol blends generally delay the onset of high-temperature heat release (HTHR) in this compound, suggesting a decrease in reactivity. The magnitude of low-temperature heat release (LTHR) also decreases with increasing ethanol content. []

Q7: What happens to the magnitude of LTHR with increasing compression ratio in this compound/n-heptane blends?

A7: Interestingly, the magnitude of LTHR increases with increasing compression ratio for this compound/n-heptane blends, contrasting with the trend observed for pure this compound, where the magnitude decreases. []

Q8: Why is this compound relevant to food science?

A8: this compound is a significant volatile ester that contributes to the characteristic aroma of various fruits, including pineapple, strawberry, hawthorn, and others. [, , , , , , , ]

Q9: What is the role of this compound in pineapple aroma?

A9: this compound is one of the most odour-active compounds found in pineapple (Ananas comosus [L.] Merril cv. Red Spanish), contributing to its characteristic aroma profile. []

Q10: How does the concentration of this compound change during strawberry ripening?

A10: The concentration of this compound increases during the ripening of strawberries, contributing to their developed flavor profile. [, ]

Q11: How do carboxylesterases affect the levels of this compound in strawberries?

A11: Carboxylesterases, specifically FanCXE1 in strawberries, play a role in the catabolism of volatile esters like this compound during fruit ripening. Suppressing FanCXE1 can lead to increased levels of this compound. []

Q12: How does high oxygen treatment affect this compound production in strawberries?

A12: Interestingly, storing strawberries in high oxygen atmospheres can lead to increased production of this compound, even though the overall emission of most other volatiles decreases. []

Q13: What is the molecular formula and weight of this compound?

A13: The molecular formula of this compound is C7H14O2, and its molecular weight is 130.18 g/mol. [, , ]

Q14: What spectroscopic techniques are used to characterize this compound?

A14: Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for identifying and quantifying this compound in various matrices. [, , , , , , , , , ]

Q15: How does the structure of this compound influence its aroma?

A15: The ester functional group in this compound is primarily responsible for its fruity aroma. The length of the carbon chain (six carbons) also influences the specific aroma notes, often described as pineapple-like or fruity. [, , , ]

Q16: Can this compound be used in biosensors?

A16: Yes, preliminary research shows that insect odorant receptors (ORs), when reconstituted into lipid nanodiscs and coupled with carbon nanotube field-effect transistors, can detect this compound with high sensitivity. This points to potential applications in bioelectronic nose technologies. []

Q17: What are the potential applications of FAU-type zeolite membranes in the context of this compound?

A17: FAU-type zeolite membranes show promise for separating methanol from this compound, suggesting applications in solvent recycling and membrane reactors relevant to biodiesel production. []

Q18: What further research is needed regarding the use of this compound as a biofuel?

A18: Further investigation into the combustion characteristics of this compound, especially in blends with other biofuel components and under various engine conditions, is crucial for optimizing its use and minimizing emissions. [, , ]

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